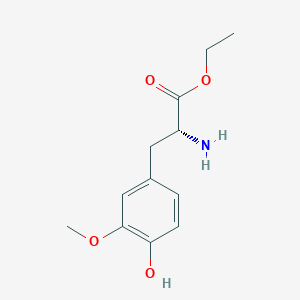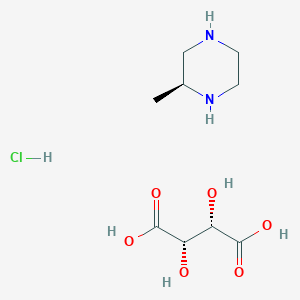
(S)-2-Methylpiperazine-2,3-digydroxyszc cinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Methylpiperazine-2,3-dihydroxy succinate is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes. This compound is characterized by its unique structure, which includes a piperazine ring substituted with methyl and hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methylpiperazine-2,3-dihydroxy succinate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and methylating agents.
Methylation: The piperazine ring is methylated using a suitable methylating agent under controlled conditions.
Hydroxylation: The methylated piperazine is then subjected to hydroxylation reactions to introduce hydroxyl groups at specific positions on the ring.
Chirality Induction: The desired chirality is achieved through the use of chiral catalysts or resolving agents.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Methylpiperazine-2,3-dihydroxy succinate may involve large-scale batch or continuous processes. Key considerations include:
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Catalyst Selection: Using efficient and cost-effective catalysts to facilitate the reactions.
Purification: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Methylpiperazine-2,3-dihydroxy succinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-2-Methylpiperazine-2,3-dihydroxy succinate has several scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Industrial Processes: As a catalyst or reagent in various industrial chemical reactions.
Mécanisme D'action
The mechanism of action of (S)-2-Methylpiperazine-2,3-dihydroxy succinate involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways.
Receptors: It may bind to specific receptors, modulating their activity and influencing cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpiperazine: Lacks the hydroxyl groups present in (S)-2-Methylpiperazine-2,3-dihydroxy succinate.
2,3-Dihydroxypiperazine: Contains hydroxyl groups but lacks the methyl substitution.
Uniqueness
(S)-2-Methylpiperazine-2,3-dihydroxy succinate is unique due to its specific combination of methyl and hydroxyl groups, which confer distinct chemical and biological properties.
This template provides a comprehensive framework for writing an article about (S)-2-Methylpiperazine-2,3-dihydroxy succinate You can fill in the specific details once more information about the compound becomes available
Propriétés
Formule moléculaire |
C9H19ClN2O6 |
|---|---|
Poids moléculaire |
286.71 g/mol |
Nom IUPAC |
(2S,3S)-2,3-dihydroxybutanedioic acid;(2S)-2-methylpiperazine;hydrochloride |
InChI |
InChI=1S/C5H12N2.C4H6O6.ClH/c1-5-4-6-2-3-7-5;5-1(3(7)8)2(6)4(9)10;/h5-7H,2-4H2,1H3;1-2,5-6H,(H,7,8)(H,9,10);1H/t5-;1-,2-;/m00./s1 |
Clé InChI |
GMQFEPFPEIJBQW-QEMWIADHSA-N |
SMILES isomérique |
C[C@H]1CNCCN1.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O.Cl |
SMILES canonique |
CC1CNCCN1.C(C(C(=O)O)O)(C(=O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


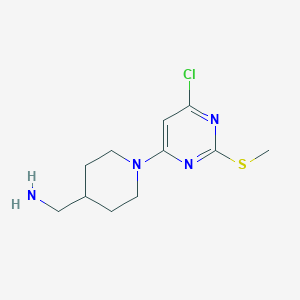
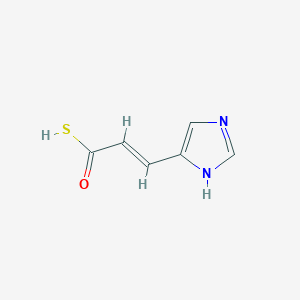
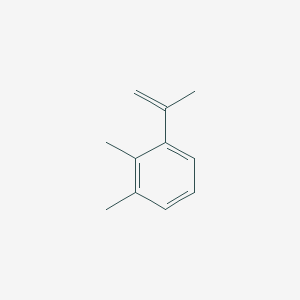
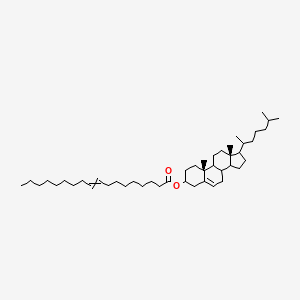
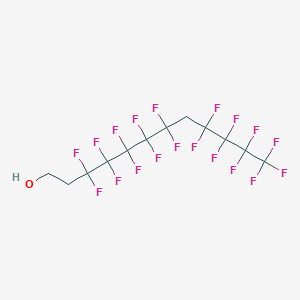
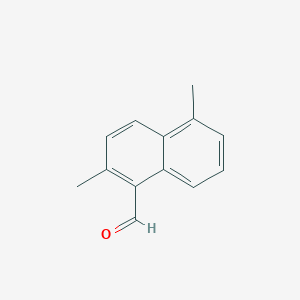

![5-fluoro-6-nitro-1H-benzo[d]imidazole](/img/structure/B12821423.png)

![2-((3-Methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)(phenyl)methyl)isoindoline-1,3-dione](/img/structure/B12821442.png)
![calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12821455.png)

